molecular formula C5H9F3O4S B8731063 2-Ethoxyethyl triflate

2-Ethoxyethyl triflate

Cat. No. B8731063
M. Wt: 222.19 g/mol
InChI Key: RJYPTKAJRGPMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07812155B2

Procedure details

25 g of ethoxyethanol was placed in a round bottom flask provided with a stirrer piece therein, which was connected to a nitrogen bubbler to replace the air in the flask by dry nitrogen. 141 ml of methylene chloride was added and 33 ml of 2,6-lutidine was further added, followed by cooling down to −10 to 0° C., dropping 57 ml of trifluoromethanesulfonic acid anhydride in one hour and continuing agitation under the cooling conditions for one hour. 100 ml of distilled water was added to the reaction solution, and an organic phase was separated, washed with 100 ml of distilled water and dried with anhydrous sodium sulfate, followed by removing the sodium sulfate by filtration and distilling off the solvent under reduced pressure. The resulting residue was distilled under a reduced pressure of 150 Pa at 30° C. to obtain 57 g of a 2-ethoxyethyl triflate fraction.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
141 mL
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
Quantity
57 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4](O)[CH3:5])[CH3:2].C(Cl)Cl.N1C(C)=CC=CC=1C.[F:18][C:19]([F:32])([F:31])[S:20]([O:23]S(C(F)(F)F)(=O)=O)(=[O:22])=[O:21]>O>[O:23]([CH2:2][CH2:1][O:3][CH2:4][CH3:5])[S:20]([C:19]([F:32])([F:31])[F:18])(=[O:22])=[O:21]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(C)O
Step Two
Name
Quantity
141 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
33 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Four
Name
Quantity
57 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a stirrer piece
CUSTOM
Type
CUSTOM
Details
in one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
an organic phase was separated
WASH
Type
WASH
Details
washed with 100 ml of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
by removing the sodium sulfate
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled under a reduced pressure of 150 Pa at 30° C.

Outcomes

Product
Name
Type
product
Smiles
O(S(=O)(=O)C(F)(F)F)CCOCC
Measurements
Type Value Analysis
AMOUNT: MASS 57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.